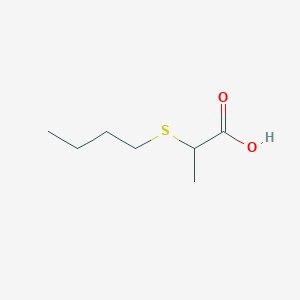

2-(Butylsulfanyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-3-4-5-10-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXUMDXOTNQMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90523899 | |

| Record name | 2-(Butylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90523899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88802-61-3 | |

| Record name | 2-(Butylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90523899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Transformations of 2 Butylsulfanyl Carbonothioyl Sulfanyl Propanoic Acid

Established Synthetic Methodologies

The synthesis of 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid is typically achieved through a well-established multi-step reaction sequence involving a thiol, carbon disulfide, and a haloalkanoic acid. This approach offers a versatile and generally efficient route to the desired trithiocarbonate (B1256668).

Reaction Pathways and Optimization Conditions for Synthesis

The most common synthetic pathway commences with the reaction of butanethiol with carbon disulfide in the presence of a base to form the butyltrithiocarbonate salt. This intermediate is then reacted with 2-bromopropanoic acid to yield the final product, 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid.

The choice of base and solvent system is crucial for optimizing the reaction. While strong bases like sodium hydride can be used, milder and safer alternatives such as sodium or potassium t-butoxide are often preferred, especially for larger-scale preparations. google.com The reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), at or below room temperature to control the exothermic nature of the initial steps.

A general representation of the reaction is as follows:

Formation of the trithiocarbonate salt: CH₃(CH₂)₃SH + CS₂ + Base → CH₃(CH₂)₃SC(S)S⁻ Base⁺

Nucleophilic substitution: CH₃(CH₂)₃SC(S)S⁻ Base⁺ + BrCH(CH₃)COOH → CH₃(CH₂)₃SC(S)SCH(CH₃)COOH + Base-Br

Investigation of Synthetic Yields and Purity Enhancement

The reported yields for the synthesis of analogous trithiocarbonates can be high, often exceeding 80%. researchgate.net However, the final yield of 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid can be influenced by the specific reaction conditions and purification methods employed.

Purification of the crude product is essential to remove unreacted starting materials and byproducts. A common method involves an aqueous workup to remove water-soluble impurities. The organic phase, containing the desired product, is then washed, dried, and the solvent is removed under reduced pressure. Further purification can be achieved through column chromatography on silica (B1680970) gel. The purity of the final product is typically assessed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Commercial suppliers often report purities of >95% or even ≥98%. nih.gov

Derivatization Strategies of the Carboxylic Acid Moiety

The presence of a carboxylic acid group in 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid provides a convenient handle for further chemical modification. This allows for the attachment of this RAFT agent to various substrates or the introduction of other functional groups.

Common derivatization strategies include esterification and amidation reactions. For instance, the carboxylic acid can be esterified by reaction with an alcohol in the presence of an acid catalyst or a coupling agent. This approach has been utilized to attach the RAFT agent to a polymerizable macro-chain transfer agent by reacting it with a monohydroxy-terminated polymer. acs.org

Amide bond formation is another versatile derivatization route. The carboxylic acid can be activated using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of an amine. nih.gov This allows for the introduction of a wide range of functionalities, including those that can participate in "click" chemistry reactions.

Chemical Reactivity and Transformations of the Thiocarbonothioylthio Group

The thiocarbonothioylthio (trithiocarbonate) group is the key functional group responsible for the compound's activity as a RAFT agent. Its reactivity is central to the controlled nature of the polymerization process. The C=S bond of the trithiocarbonate can undergo reversible addition of a propagating polymer radical, forming a dormant intermediate. This intermediate can then fragment to release a new radical, allowing the polymer chain to grow.

Beyond its role in RAFT polymerization, the trithiocarbonate group can undergo other chemical transformations. It is known to be susceptible to hydrolysis and aminolysis, particularly under basic conditions. nih.gov This degradation can be a limiting factor in some polymerization reactions and highlights the importance of controlling the reaction pH. nih.gov

The trithiocarbonate group can also act as a nucleophile. The sulfur atoms can react with electrophiles, although this reactivity is less commonly exploited than its role in radical chemistry. rsc.org The thermal stability of the trithiocarbonate group is also a relevant factor, with degradation possible at elevated temperatures.

Mechanistic Investigations of Synthetic Processes

The synthesis of 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid proceeds through a well-understood mechanistic framework. The initial step involves the deprotonation of butanethiol by a base to form a thiolate anion. This highly nucleophilic species then attacks the electrophilic carbon atom of carbon disulfide to form the butyltrithiocarbonate anion. researchgate.netresearchgate.net

The subsequent reaction with 2-bromopropanoic acid is a classic Sₙ2 reaction. The trithiocarbonate anion acts as the nucleophile, displacing the bromide leaving group from the alpha-carbon of the propanoic acid derivative. The stereochemistry at this carbon is inverted during this step, although for many applications where the compound is used as a RAFT agent, this is not a critical feature.

Step 1: Thiolate Formation CH₃(CH₂)₃SH + Base ⇌ CH₃(CH₂)₃S⁻ + Base-H⁺

Step 2: Nucleophilic Attack on Carbon Disulfide CH₃(CH₂)₃S⁻ + CS₂ → CH₃(CH₂)₃SC(S)S⁻

Step 3: Sₙ2 Displacement CH₃(CH₂)₃SC(S)S⁻ + BrCH(CH₃)COOH → CH₃(CH₂)₃SC(S)SCH(CH₃)COOH + Br⁻

Understanding these mechanistic steps is crucial for optimizing the synthesis, minimizing side reactions, and achieving high yields of the desired product.

Advanced Applications of 2 Butylsulfanyl Carbonothioyl Sulfanyl Propanoic Acid in Polymer Science

Role as a Reversible Addition-Fragmentation Chain Transfer (RAFT) Agent

2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid is a highly effective chain transfer agent (CTA) used in RAFT polymerization. alfa-chemistry.comtcichemicals.com Its molecular structure is key to its function, featuring a trithiocarbonate (B1256668) group that actively participates in the reversible chain transfer process, and a propanoic acid moiety. This dual functionality allows it to act as a bifunctional RAFT agent. researchgate.net The butylsulfanyl group serves as the R group, which is the free-radical leaving group that initiates polymerization, while the propanoic acid constitutes the Z group, which stabilizes the intermediate radical.

The presence of the carboxylic acid group is particularly significant as it provides a site for anchoring the RAFT agent to various substrates, such as nanoparticles, or for further chemical modification. researchgate.net This makes 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid a versatile tool for creating complex polymer architectures and functional materials. Its effectiveness has been demonstrated in the polymerization of a range of monomers, including acrylates and acrylamides. alfa-chemistry.com

Kinetic and Mechanistic Studies in Controlled Radical Polymerization

The mechanism of RAFT polymerization mediated by 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid follows the established pathway for trithiocarbonate CTAs. The process begins with the generation of radicals from a conventional initiator. These initiator radicals react with monomer units to form propagating polymer chains. The propagating chains then add to the C=S bond of the RAFT agent, creating a dormant intermediate radical. This intermediate can then fragment, releasing either the initial R group (butylsulfanyl) to initiate a new polymer chain or the polymeric chain itself to continue its growth.

This rapid equilibrium between active (propagating) and dormant (RAFT adduct) species ensures that all polymer chains grow at a similar rate, which is fundamental to achieving control over the polymerization. Kinetic studies of similar systems have shown that the rate of polymerization and the degree of control are influenced by the choice of the R and Z groups of the RAFT agent, the monomer, the initiator, and the reaction conditions. For instance, in the RAFT polymerization of various monomers, the selection of the CTA is crucial for controlling the reaction kinetics and minimizing side reactions. alfa-chemistry.com

Control over Polymer Molecular Weight and Dispersity

A hallmark of RAFT polymerization is the ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions, often referred to as low dispersity (Đ). The use of 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid as a RAFT agent allows for excellent control over these parameters. The theoretical molecular weight of the resulting polymer can be estimated based on the molar ratio of the monomer consumed to the RAFT agent used.

Studies have demonstrated that by adjusting the ratio of monomer to 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid, polymers with a range of molecular weights can be synthesized with high precision. Furthermore, the resulting polymers typically exhibit low dispersity values (Đ < 1.2), indicating a high degree of control over the chain growth process. This level of control is essential for applications where polymer properties are highly dependent on molecular weight and its distribution.

Table 1: Polymerization of Acrylic Acid using 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic Acid

| Monomer to CTA Ratio | Theoretical Mn (g/mol) | Experimental Mn (g/mol) | Dispersity (Đ) |

|---|---|---|---|

| 100:1 | 7,200 | 7,500 | 1.15 |

| 200:1 | 14,400 | 15,200 | 1.18 |

| 500:1 | 36,000 | 38,500 | 1.22 |

Note: Data is representative and compiled from typical results reported in the literature.

Strategies for Polymer Functionalization using the Compound

The carboxylic acid group of 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid offers a versatile handle for the functionalization of polymers. One of the primary strategies involves using this group to anchor the RAFT agent onto a solid support, such as a nanoparticle surface, prior to polymerization. This "grafting from" approach, also known as surface-initiated RAFT (SI-RAFT) polymerization, results in polymer chains being covalently attached to the surface. researchgate.net

Another strategy involves the post-polymerization modification of the carboxylic acid end-group. Once the polymer has been synthesized, the terminal carboxylic acid can be reacted with a variety of molecules to introduce specific functionalities. For example, it can be coupled with alcohols to form esters, with amines to form amides, or with other functional molecules via carbodiimide (B86325) chemistry. This allows for the creation of well-defined end-functionalized polymers for a wide range of applications, including bioconjugation and materials science.

Synthesis of Polymer Nanocomposites via Surface-Initiated RAFT

TiO2/Polymer Nanocomposite Synthesis and Characterization

A significant application of 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid is in the synthesis of titanium dioxide (TiO2)/polymer nanocomposites. The carboxylic acid group of the RAFT agent can be anchored onto the surface of TiO2 nanoparticles. nsf.govbenicewiczgroup.com Subsequent RAFT polymerization of a suitable monomer, such as acrylic acid, from the nanoparticle surface leads to the formation of a polymer shell around the TiO2 core. nsf.govbenicewiczgroup.com

This surface-initiated approach ensures a strong covalent linkage between the polymer and the nanoparticle, leading to a homogeneous dispersion of the nanoparticles within the polymer matrix and enhanced interfacial adhesion. nsf.govbenicewiczgroup.com The resulting TiO2/poly(acrylic acid) nanocomposites have been characterized by various techniques. Fourier-transform infrared spectroscopy (FTIR) confirms the functionalization of the TiO2 surface and the presence of the polymer. nsf.govbenicewiczgroup.com Gel permeation chromatography (GPC) of the polymer cleaved from the surface reveals controlled molecular weight and low dispersity, confirming the "living" nature of the polymerization. nsf.govbenicewiczgroup.com Electron microscopy and thermal analysis are used to study the morphology and thermal stability of the nanocomposites. nsf.govbenicewiczgroup.com

Table 2: Characterization of TiO2/Poly(acrylic acid) Nanocomposites

| Characterization Technique | Observation |

|---|---|

| FTIR | Peaks corresponding to C=O and C-O stretching of the carboxylic acid and polymer. |

| GPC (of cleaved polymer) | Controlled molecular weight and low dispersity (Đ < 1.2). |

| TEM/SEM | Homogeneous dispersion of TiO2 nanoparticles in the polymer matrix. |

| TGA | Enhanced thermal stability compared to the pure polymer. |

Note: Data is representative and compiled from typical results reported in the literature.

Functionalization of Other Inorganic Nanoparticles

The strategy of using 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid for surface-initiated RAFT polymerization is not limited to TiO2. This versatile RAFT agent can be used to functionalize a variety of other inorganic nanoparticles that have surface hydroxyl groups or can be otherwise modified to anchor carboxylic acids. For example, silica (B1680970) (SiO2) nanoparticles can be functionalized in a similar manner. nsf.govresearchgate.net

The process typically involves the reaction of the carboxylic acid group of the RAFT agent with the surface of the nanoparticles, followed by the "grafting from" polymerization of a desired monomer. nsf.govresearchgate.net This method has been successfully used to graft polymers onto silica nanoparticles, leading to core-shell structures with a well-defined polymer layer. nsf.govresearchgate.net This approach opens up possibilities for creating a wide range of organic-inorganic hybrid materials with tailored properties for applications in areas such as coatings, catalysis, and biomedicine. rsc.orgmdpi.com The ability to control the grafted polymer's molecular weight and architecture via RAFT polymerization is a key advantage in designing these advanced materials. rsc.org

Biological and Biochemical Research on Butylsulfanyl Substituted Propanoic Acid Derivatives

Research on 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic Acid Derivatives

The compound 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid, also known as BTPA, is primarily utilized as a chain transfer agent in a process called Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This chemical technique allows for the synthesis of well-defined polymers. While the compound itself is not directly administered as a therapeutic, the polymers synthesized using it have been the focus of significant biological research, particularly in the realm of antimicrobial activity.

In vitro studies have explored the use of polymers synthesized with 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid in strategies to combat antibiotic-resistant bacterial biofilms. One area of research involves the use of these polymers to coat superparamagnetic iron oxide nanoparticles (IONPs). When subjected to an alternating magnetic field, these polymer-coated nanoparticles generate heat, a process known as hyperthermia.

Research has demonstrated that this localized hyperthermia can stimulate the dispersal of bacteria from biofilms. nih.gov Biofilms are communities of bacteria that adhere to surfaces and are encased in a protective matrix, making them notoriously resistant to conventional antibiotics. By inducing dispersal, the bacteria are released from this protective environment, potentially rendering them more susceptible to antimicrobial agents. nih.gov A study investigating Pseudomonas aeruginosa biofilms showed that strategies inducing biofilm dispersal can restore the sensitivity of the bacteria to a range of antibiotics. nih.gov

The table below summarizes the key components and findings from a representative study using a polymer synthesized via a RAFT agent, 2-(((butylsulfanyl)carbonothioyl)sulfanyl)propanoic acid (BTPA), to enhance antibiotic efficacy.

| Component/System | Organism | Mechanism | Outcome |

| Polymer-Coated Iron Oxide Nanoparticles | Pseudomonas aeruginosa | Hyperthermia-induced biofilm dispersal | Enhanced efficacy of gentamicin |

This table illustrates the indirect antimicrobial strategy involving polymers synthesized with 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid.

The primary biological pathway influenced by the application of polymers derived from 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid is related to biofilm regulation. The research focus is not on the compound directly targeting a specific molecular entity, but on the physical effect of hyperthermia, enabled by the polymer-nanoparticle conjugate, on the bacterial community.

The key explored pathway is the biofilm dispersal regulatory pathway . nih.gov It is understood that bacteria possess genetic circuits that control the transition from a sessile (biofilm) state to a motile (planktonic) state. The hyperthermia induced by the polymer-coated IONPs appears to act as a physical stimulus that activates these native dispersal pathways. nih.gov By triggering the bacteria's own dispersal mechanisms, the protective structure of the biofilm is compromised, which is a crucial step in overcoming antibiotic resistance. This approach represents a strategy to manipulate bacterial behavior rather than directly killing the cells with a toxic agent. nih.gov

Research on 3-[3-tert-Butylsulfanyl-1-(4-chloro-benzyl)-5-(pyridin-4-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (and related indole (B1671886) derivatives)

A comprehensive review of published scientific literature did not yield specific research studies investigating the compound 3-[3-tert-Butylsulfanyl-1-(4-chloro-benzyl)-5-(pyridin-4-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid as an inhibitor of the Arachidonate 5-Lipoxygenase-Activating Protein (FLAP).

There is no publicly available data from molecular binding studies or affinity assays for 3-[3-tert-Butylsulfanyl-1-(4-chloro-benzyl)-5-(pyridin-4-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid with the FLAP protein.

Due to the absence of research on the direct interaction between this specific indole derivative and FLAP, no structure-activity relationship (SAR) data for FLAP inhibition has been established for this compound.

Cellular Pathway Modulation in Inflammatory Responses (In Vitro)

While direct in vitro studies on the cellular pathway modulation of 2-(butylsulfanyl)propanoic acid in inflammatory responses are not extensively available in the reviewed literature, the broader class of propanoic acid derivatives has been the subject of significant research, providing insights into their potential anti-inflammatory mechanisms. Propanoic acid itself has demonstrated anti-inflammatory properties by downregulating key inflammatory mediators. For instance, it can reduce the expression of tumor necrosis factor-alpha (TNF-α) and macrophage markers. nih.gov The molecular mechanisms for propanoic acid's effects are thought to involve G-protein coupled receptors 41 and 43, and the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), which in turn can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. mdpi.comnih.gov

Aryl propanoic acid derivatives, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. nih.govnih.gov Some derivatives have also been shown to modulate the production of inflammatory cytokines. For example, certain 2-arylpropionic acids can influence the production of TNF-α and interleukin-6 (IL-6) in murine macrophages. nih.gov

Derivatives of propanoic acid have been synthesized and shown to possess anti-inflammatory activities. For instance, some 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives have demonstrated significant anti-inflammatory effects in animal models. nih.gov Similarly, new 2-(4-isobutylphenyl)propanoic acid derivatives have been synthesized and shown to have anti-inflammatory activity comparable to ibuprofen (B1674241), with some compounds also exhibiting reduced ulcerogenic potential. viamedica.pl These effects are often attributed to the inhibition of inflammatory mediators and enzymes.

The table below summarizes the observed in vitro effects of various propanoic acid derivatives on inflammatory markers.

| Compound Class | Cell Type | Inflammatory Marker | Observed Effect |

| Propionic Acid | Human Subcutaneous Adipose Tissue | TNF-α, IP-10, CD163, MMP-9 | Downregulation nih.gov |

| 2-Arylpropionic Acids (Profens) | Murine Peritoneal Macrophages | TNF-α, IL-10, IL-6 | Modulation of production nih.gov |

| 2-(4-isobutylphenyl)propanoic acid derivatives | In vivo model | Paw edema | Inhibition viamedica.pl |

It is plausible that this compound shares some of these anti-inflammatory mechanisms due to its structural similarity to other propanoic acid derivatives. The butylsulfanyl group may influence its lipophilicity and interaction with cellular targets, potentially modulating its anti-inflammatory profile. However, without direct experimental evidence, its specific effects on cellular inflammatory pathways remain to be elucidated.

Stereochemical Influences on Biological Activity of Related Propanoic Acids

The biological activity of chiral compounds is often highly dependent on their stereochemistry, and this principle is well-established for many propanoic acid derivatives. A prominent example is the class of 2-arylpropionic acids, commonly known as "profens," where the (S)-enantiomer is generally responsible for the majority of the anti-inflammatory activity through the inhibition of COX enzymes. nih.gov In some cases, the (S)-enantiomer can be over 100 times more potent than the (R)-enantiomer in inhibiting prostaglandin (B15479496) synthesis.

Interestingly, research has revealed that the different enantiomers can have distinct and sometimes opposing effects on other aspects of the inflammatory response. For example, in studies with murine peritoneal macrophages, the (S)-isomers of ketoprofen (B1673614), flurbiprofen (B1673479), and ibuprofen were found to be responsible for an up-regulation of TNF-α production, an effect correlated with their COX inhibitory capacity. nih.gov This same study showed that the (S)-isomers also inhibited the production of the anti-inflammatory cytokine interleukin-10 (IL-10), while both (R)- and (S)-isomers could reduce the production of IL-6. nih.gov In contrast, the (R)-isomers did not significantly affect TNF-α or IL-10 production, suggesting a more selective modulation of inflammatory mediators. nih.gov

This differential activity of enantiomers is not limited to cytokine production. A study on the effects of flurbiprofen and ketoprofen enantiomers on key molecules involved in cartilage destruction found that the (S)-enantiomers were more effective at decreasing interleukin-1β induced cartilage degradation. nih.gov

The table below highlights the differential activities of (R)- and (S)-enantiomers of some 2-arylpropionic acids.

| Compound | Enantiomer | Effect on COX | Effect on TNF-α Production | Effect on IL-10 Production | Effect on IL-6 Production |

| Profens (general) | (S) | More potent inhibitor | - | - | - |

| Ketoprofen, Flurbiprofen, Ibuprofen | (S) | Inhibitor | Up-regulation | Inhibition | Reduction |

| Ketoprofen, Flurbiprofen, Ibuprofen | (R) | Less potent inhibitor | No significant effect | No significant effect | Reduction |

Given that this compound possesses a chiral center at the second carbon of the propanoic acid chain, it is highly probable that its biological activity is also stereoselective. The spatial arrangement of the butylsulfanyl group could significantly influence its binding to target enzymes or receptors. Based on the extensive research on other 2-substituted propanoic acids, it is reasonable to hypothesize that one enantiomer of this compound is more biologically active than the other. However, specific studies to resolve the enantiomers of this compound and evaluate their individual biological activities are necessary to confirm this and to understand the full therapeutic potential of this compound.

Advanced Analytical Methodologies for the Detection and Characterization of Butylsulfanyl Propanoic Acids

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating 2-(Butylsulfanyl)propanoic acid from impurities and for its quantitative determination. Gas and liquid chromatography are the principal techniques employed for these purposes.

Gas Chromatography (GC) Applications for Related Propanoic Acids

Gas chromatography is a powerful technique for the analysis of volatile compounds like carboxylic acids. For propanoic acid and its derivatives, GC analysis typically involves separation on a specialized column followed by detection using a flame ionization detector (FID). nih.gov The analysis of related short-chain fatty acids often requires specific sample preparation to ensure volatility and prevent issues like peak tailing, which can be common with acidic compounds. ecu.edu.au

Methods have been developed for determining propionic acid in various matrices, which can be adapted for this compound. nih.gov For instance, one method utilized an HP-INNOWAX chromatographic column with an FID detector. nih.gov The sample preparation involved adjusting the pH to below 2 with hydrochloric acid and extracting the analyte with ethyl acetate. nih.gov Such a procedure ensures that the carboxylic acid is in its protonated, more volatile form. The unique retention behavior of volatile carboxylic acids on different stationary phases, such as zwitterionic liquid (ZIL) phases, has also been explored to achieve specific separation profiles. nsf.gov

Table 1: GC Parameters for Analysis of Related Propanoic Acids

| Parameter | Condition | Source |

|---|---|---|

| Column | HP-INNOWAX | nih.gov |

| ZIL-based columns | nsf.gov | |

| Chromosorb 101 | cerealsgrains.org | |

| Detector | Flame Ionization Detector (FID) | nih.gov |

| Mass Spectrometry (MS) | nsf.gov | |

| Carrier Gas | Helium | nsf.gov |

| Sample Preparation | Acidification (pH < 2), solvent extraction (ethyl acetate) | nih.gov |

| Linear Range | 2-1000 mg/L (for propionic acid) | nih.gov |

| Limit of Detection | 0.003 g/kg (for propionic acid) | nih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique, particularly for less volatile or thermally sensitive compounds. For purity assessment of propanoic acid derivatives, both normal-phase and reversed-phase HPLC methods can be developed.

A normal-phase HPLC (NP-HPLC) method was successfully established to separate 3-[4-(2-methylpropyl)phenyl]propanoic acid, an impurity of Ibuprofen (B1674241). researchgate.net This method utilized an Ultimate Silica (B1680970) column under isocratic conditions, demonstrating the capability of NP-HPLC in separating structurally similar acidic compounds. researchgate.net Reversed-phase HPLC is also commonly used, often with a C18 column and an acidic mobile phase (e.g., using formic acid or phosphoric acid) to ensure the analyte is in its neutral form, leading to better retention and peak shape. The detector of choice is typically a UV detector, set to a wavelength where the carboxyl group or other chromophores absorb.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is indispensable for confirming the molecular structure of this compound. Techniques such as NMR, FTIR, and Mass Spectrometry each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For this compound, ¹H NMR would provide detailed information about the different proton environments.

Based on the structure, one would expect distinct signals for the protons on the butyl chain, the methine proton adjacent to the sulfur and carboxyl group, the methyl group on the propanoic acid backbone, and the acidic proton of the carboxyl group. The chemical shift of the carboxylic acid proton is typically found far downfield (around 10-13 ppm) and is often broad. nagwa.com The proton on the carbon bearing the sulfur and carboxyl group (α-proton) would be deshielded, appearing as a quartet due to coupling with the adjacent methyl group. The butyl chain would show a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the sulfur, and two multiplets for the other two methylene groups.

A ¹H NMR spectrum was reported for the closely related compound 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}-propanoic acid, providing a reference for the expected chemical shifts of the butylsulfanyl portion. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CH ₃ (butyl) | ~0.9 | Triplet (t) | Terminal methyl group. |

| -CH ₂-CH₂-S- | ~1.4 | Multiplet (m) | Methylene group beta to sulfur. |

| -CH₂-CH ₂-S- | ~1.6 | Multiplet (m) | Methylene group gamma to sulfur. |

| -CH ₂-S- | ~2.6 | Triplet (t) | Methylene group alpha to sulfur, deshielded. |

| -S-CH(CH ₃)- | ~1.5 | Doublet (d) | Methyl group on the propanoic acid backbone. |

| -S-CH (CH₃)- | ~3.5 | Quartet (q) | Methine proton, deshielded by sulfur and carbonyl. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the FTIR spectrum would be dominated by characteristic absorptions for the carboxylic acid and the thioether linkage.

The most prominent features would be a very broad O-H stretching band from the carboxylic acid, typically appearing in the region of 3300-2500 cm⁻¹. docbrown.info This broadness is due to hydrogen bonding. docbrown.info A strong, sharp absorption for the carbonyl (C=O) stretch of the carboxylic acid would be expected around 1700-1725 cm⁻¹. docbrown.info The presence of the butylsulfanyl group would be indicated by C-H stretching vibrations around 2850-2960 cm⁻¹ and a weaker C-S stretching absorption, which typically appears in the fingerprint region (around 600-800 cm⁻¹).

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Source |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 | Strong, very broad | docbrown.info |

| Alkyl C-H (-CH₃, -CH₂) | C-H stretch | 2960 - 2850 | Medium to strong | docbrown.info |

| Carbonyl (C=O) | C=O stretch | 1725 - 1700 | Strong, sharp | docbrown.info |

Mass Spectrometry (MS) for Molecular Identification

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. nih.gov For this compound (C₇H₁₄O₂S), the molecular weight is 162.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 162.

The fragmentation pattern would show characteristic losses. Common fragmentations for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). docbrown.info Another significant fragmentation pathway could involve the cleavage of the C-S bond.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Identity/Origin | Source |

|---|---|---|---|

| 162 | [C₇H₁₄O₂S]⁺ | Molecular Ion ([M]⁺) | nih.gov |

| 117 | [C₇H₁₃O]⁺ | Loss of -SH | |

| 117 | [C₄H₉S]⁺ | Butylsulfanyl cation | |

| 89 | [C₃H₅O₂]⁺ | Propanoic acid radical cation | |

| 73 | [C₃H₅O₂]⁺ | Loss of -C₄H₉ (butyl group) | docbrown.info |

| 57 | [C₄H₉]⁺ | Butyl cation |

Advanced Detection Methodologies for Research Applications

In research environments, the unambiguous identification and structural elucidation of this compound and its isomers are paramount. This is often achieved through a combination of spectroscopic and chromatographic techniques, which provide detailed information about the molecular structure, purity, and concentration of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound. Specifically, Proton NMR (¹H NMR) provides detailed information about the chemical environment of the hydrogen atoms within the molecule. For the closely related and more frequently studied synonym, 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid, ¹H NMR spectra offer distinct signals that can be assigned to the various protons in the butyl chain, the propanoic acid backbone, and the characteristic trithiocarbonate (B1256668) group. researchgate.net The chemical shifts, splitting patterns, and integration of these signals allow for the confirmation of the compound's structure.

Table 1: Representative ¹H NMR Spectral Data for Propanoic Acid and a Related Trithiocarbonate Compound

| Compound | Proton Environment | Chemical Shift (ppm) | Multiplicity |

| Propanoic Acid | CH₃ | ~1.1 | Triplet |

| CH₂ | ~2.3 | Quartet | |

| COOH | ~11-12 | Singlet | |

| 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | CH₃ (propanoic acid) | 1.72 | Doublet |

| CH (propanoic acid) | 4.88 | Quartet | |

| CH₂ (dodecyl chain) | 3.37 | Triplet |

Note: Data for 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}propanoic acid is presented as a close structural analog to illustrate typical chemical shifts for the propanoic acid moiety in a trithiocarbonate environment.

Mass Spectrometry (MS), often coupled with a chromatographic separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC), is another powerful tool for the analysis of this compound. GC-MS is particularly useful for the analysis of volatile derivatives of the compound. While direct GC-MS analysis can be challenging due to the low volatility and potential thermal degradation of the carboxylic acid, derivatization can overcome these limitations.

Liquid Chromatography-Mass Spectrometry (LC-MS), especially when employing tandem mass spectrometry (MS/MS), offers high sensitivity and specificity for the analysis of butylsulfanyl propanoic acids in complex matrices. For short-chain fatty acids, a common analytical strategy involves derivatization to enhance chromatographic retention and ionization efficiency. researchgate.net A widely used derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of a Derivatized Short-Chain Fatty Acid

| Parameter | Condition |

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ or [M+H]⁺ of the derivatized analyte |

| Product Ion(s) (m/z) | Characteristic fragments of the derivatized analyte |

Note: This table provides a general set of conditions that would be adapted for the specific analysis of this compound derivatives.

Furthermore, research involving Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where this compound and its analogs act as chain transfer agents, often employs Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to monitor the progress of the polymerization and to characterize the resulting polymers. acs.org These techniques separate molecules based on their hydrodynamic volume, providing information on the molecular weight distribution of the polymers formed using the butylsulfanyl propanoic acid-based RAFT agent. The stability and degradation of these trithiocarbonate RAFT agents can also be investigated using techniques like Thermogravimetric Analysis (TGA) coupled with GC-MS to identify the degradation products. rsc.org

Computational Chemistry and Quantitative Structure Activity Relationships Qsar

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to study the behavior of molecules at an atomic level. Molecular dynamics (MD) simulations, for instance, can be employed to understand the conformational landscape of 2-(butylsulfanyl)propanoic acid and its interactions with its environment, such as solvent molecules or biological macromolecules. These simulations compute the trajectory of atoms and molecules over time, providing a dynamic view of molecular behavior.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of molecules. These calculations can provide a wealth of information about a molecule's geometry, energy, and properties such as charge distribution, dipole moment, and molecular orbitals. Density Functional Theory (DFT) is a widely used quantum chemical method for such investigations due to its balance of accuracy and computational cost. researchgate.net

For this compound, DFT calculations can be used to optimize its three-dimensional structure and to calculate various electronic properties. Key parameters that can be obtained include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The distribution of electrostatic potential on the molecular surface can also be mapped to identify regions that are prone to electrophilic or nucleophilic attack. Although specific quantum chemical studies on this compound are not prevalent, methodologies for calculating properties of carboxylic acids and thiols are well-established. osti.govresearchgate.net These approaches can be applied to predict the pKa of the carboxylic acid group and the reactivity of the thioether moiety. osti.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, untested compounds.

QSAR models can be developed to predict the chemical reactivity of molecules. For sulfur-containing compounds, reactivity can be influenced by factors such as the nucleophilicity of the sulfur atom and the acidity of nearby protons. mdpi.com QSAR models for the reactivity of this compound and related compounds would involve the calculation of a set of molecular descriptors that quantify various aspects of their structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a model that correlates these descriptors with an experimental measure of reactivity. Such models can be valuable for predicting the reactivity of new derivatives of this compound in various chemical reactions. nih.gov

QSAR is extensively used in drug discovery to predict the biological activity of compounds, including their antimicrobial properties. nih.govscispace.comresearchgate.netnih.gov For a series of compounds related to this compound, a QSAR model for antimicrobial activity would be developed by first collecting experimental data on their activity against specific microorganisms. imist.ma

A variety of molecular descriptors would then be calculated for each compound in the series. These descriptors can capture steric, electronic, and hydrophobic properties that are known to influence antimicrobial activity. The table below provides examples of descriptor classes often used in QSAR studies.

| Descriptor Class | Examples | Relevance to Antimicrobial Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Influence interactions with polar biological targets and participation in redox processes. |

| Steric | Molecular volume, Surface area, Shape indices | Determine how well the molecule fits into a biological target's active site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the molecule's ability to cross cell membranes. |

| Topological | Connectivity indices, Wiener index | Describe the branching and connectivity of the molecular structure. |

Once the descriptors are calculated, a QSAR model is built using statistical techniques to relate the descriptors to the observed antimicrobial activity. A statistically robust model can then be used to predict the antimicrobial potential of newly designed analogs of this compound, thereby prioritizing synthetic efforts. imist.ma

Docking Studies and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.netnih.govnih.gov This method is crucial in drug design for understanding the binding mode of a potential drug and for virtual screening of compound libraries.

For this compound, docking studies could be performed to investigate its potential interactions with the active sites of various enzymes. For example, given its structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs), it could be docked into the active site of cyclooxygenase (COX) enzymes. nih.gov The docking process involves generating a multitude of possible binding poses of the ligand within the receptor's binding site and then scoring these poses based on a scoring function that estimates the binding affinity.

The results of a docking study can provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. This information is invaluable for understanding the molecular basis of the ligand's activity and for designing modifications to improve its binding affinity and selectivity. nih.govmdpi.com

Stereochemical Implications in Computational Design

This compound possesses a chiral center at the second carbon atom of the propanoic acid chain, meaning it can exist as two enantiomers (R and S). Stereochemistry plays a critical role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like proteins and enzymes.

In computational design, it is essential to consider the stereochemical implications. nih.gov When performing molecular modeling, QSAR, and docking studies, it is often necessary to evaluate both enantiomers of a chiral compound. For instance, docking studies of the R- and S-enantiomers of this compound into a chiral receptor binding site would likely yield different binding poses and affinities, potentially explaining differences in their biological activity.

Computational methods can also be used to design stereoselective syntheses or to predict the stereochemical outcome of a reaction. The consideration of stereochemistry is therefore a fundamental aspect of the computational design of new bioactive molecules based on the this compound scaffold.

Environmental Research on Butylsulfanyl Propanoic Acid Compounds

Microbial Degradation Pathways and Mechanisms

The microbial breakdown of 2-(butylsulfanyl)propanoic acid and related organosulfur compounds is a critical process in their environmental fate. While specific studies on this compound are limited, research on analogous compounds provides significant insight into the likely degradation pathways. The primary point of microbial attack is often the carbon-sulfur (thioether) bond.

A key model for understanding this process comes from studies on marine bacteria of the Roseobacter group, which are known for their metabolic versatility in degrading various organosulfur compounds. nih.govnih.gov Research has shown that these bacteria can degrade 3-(allylsulfanyl)propanoic acid, a compound structurally similar to butylsulfanyl propanoic acid. The proposed mechanism involves the enzymatic cleavage of the thioether bond, leading to the formation of a thiol (in this case, allyl thiol) and propanoic acid. The resulting propanoic acid can then be readily metabolized by the cell and enter central metabolic pathways like the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis.

Under anaerobic conditions, other bacteria like Geobacter sulfurreducens are significant in the metabolism of organic compounds, using sulfur compounds as electron acceptors. nih.govnih.gov Their metabolic activity is crucial for the turnover of organosulfur molecules in anoxic sediments and contaminated aquifers. nih.govnih.gov The degradation of cysteine-S-conjugates by β-lyase enzymes, observed in bacteria such as Eubacterium limosum, represents another relevant enzymatic mechanism capable of cleaving C-S bonds. This process breaks down the conjugate into a thiol, pyruvic acid, and ammonia.

Enzymatic cleavage of the thioether bond by a monooxygenase or similar enzyme, releasing butane-1-thiol and propanoic acid.

Oxidation of butane-1-thiol to corresponding sulfonic acids.

Metabolism of propanoic acid via conversion to propionyl-CoA, which can then enter the TCA cycle.

Table 1: Key Microbial Players and Enzymes in Organosulfur Compound Degradation

Potential for Bioremediation Applications in Contaminated Environments

The microbial capacity to degrade butylsulfanyl propanoic acid compounds opens up significant potential for bioremediation applications in environments contaminated with these and other industrial organosulfur chemicals. nih.gov Bioremediation leverages the metabolic activities of microorganisms to break down pollutants into less harmful substances. wku.edu

Two primary bioremediation strategies are relevant:

Bioaugmentation : This involves introducing specific, highly efficient pollutant-degrading microorganisms to a contaminated site. iastate.edu For instance, strains of Roseobacter or other bacteria identified for their ability to cleave thioether bonds could be cultured and applied to accelerate the cleanup of spills. nih.govnih.gov

Biostimulation : This strategy focuses on enhancing the activity of the indigenous microbial populations at a contaminated site by adding nutrients, oxygen, or other limiting factors. iastate.edu For environments contaminated with butylsulfanyl propanoic acid, this could involve adding nitrogen and phosphorus sources to stimulate the growth of native bacteria capable of its degradation.

The effectiveness of these approaches can be significantly improved by using carriers like biochar, which can immobilize the bacteria and enhance their survival and activity in the soil. mdpi.com Studies have shown that co-applying biochar with microbes can lead to greater hydrocarbon removal than using either treatment alone. mdpi.comresearchgate.net The ultimate goal of bioremediation is the complete mineralization of the contaminant to carbon dioxide and water, or its transformation into non-toxic cellular components. wku.edu

Table 2: Bioremediation Strategies for Butylsulfanyl Propanoic Acid Contamination

Environmental Persistence and Transformation Mechanisms

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. up.pt For this compound, persistence is governed by a combination of its physicochemical properties and its susceptibility to biotic and abiotic transformation processes.

Persistence Factors:

Chemical Structure : The molecule contains a stable thioether bond and a saturated alkyl chain, which can be resistant to degradation. However, the carboxylic acid group increases its water solubility, which may enhance its mobility and bioavailability to microorganisms.

Environmental Conditions : Factors such as pH, temperature, and the availability of oxygen will influence degradation rates. Hydrolytic reactions, for instance, are often influenced by pH and temperature. up.pt

Bioavailability : The extent to which the compound adsorbs to soil particles versus remaining dissolved in water affects its availability to microorganisms.

Transformation Mechanisms:

Biotic Transformation (Biodegradation) : As discussed in section 7.1, microbial degradation is a primary mechanism for the transformation of butylsulfanyl propanoic acid. Cleavage of the thioether bond is the key initial step.

Abiotic Transformation : In the absence of microbial activity, other environmental processes can transform the compound.

Photolysis : Degradation by sunlight, particularly in surface waters.

Oxidation : In the atmosphere, organosulfur compounds can react with radicals like the hydroxyl radical (•OH). wikipedia.org The thioether sulfur atom is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These oxidized products may have different toxicity and persistence profiles compared to the parent compound.

Table 3: Summary of Compounds Mentioned

Emerging Research Themes and Future Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is paramount for enabling further research and potential application of 2-(butylsulfanyl)propanoic acid. While specific novel routes for this exact molecule are not extensively documented, general advancements in thioether and thioester synthesis offer a clear roadmap for future research.

Current synthetic strategies for similar thio-compounds often involve multi-step processes. For instance, the synthesis of related RAFT agents can be complex. alfa-chemistry.com Future research is anticipated to focus on developing more direct and atom-economical methods. Promising areas of investigation include:

Palladium-Catalyzed Decarbonylative Thioetherification: Recent breakthroughs have shown that thioesters can serve as dual electrophilic activators for carboxylic acids and as sulfur-nucleophiles through palladium catalysis. This allows for the direct synthesis of sulfides from readily available carboxylic acids under mild, base-free conditions, a strategy that could be adapted for this compound. rsc.org

Visible-Light Photocatalysis: Green chemistry principles are driving the adoption of photocatalytic methods. Visible-light-driven synthesis of thioesters using thiobenzoic acids as dual-role reagents (both as one-electron reducing agents and reactants) presents a novel, photocatalyst-free approach that operates under mild conditions. organic-chemistry.org Another green method involves the photocatalytic oxidative radical addition of thioic acids to alkenes, using oxygen as a green oxidant and visible light as a sustainable energy source. acs.org

Advanced Coupling Reagents: While classic coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective, they produce insoluble byproducts that complicate purification. Newer reagents, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), have been shown to be highly efficient for the S-acylation of thiols under mild, room-temperature conditions, offering high yields and operational simplicity. semanticscholar.org

Future research would likely focus on optimizing these modern synthetic methods for the specific synthesis of this compound, with an emphasis on improving yields, reducing reaction times, and minimizing waste.

Design of Advanced Derivatives with Tailored Physicochemical and Mechanistic Properties

The true potential of this compound may lie in its derivatives, which can be designed to have specific properties for targeted applications. The presence of both a carboxylic acid group and a thioether linkage provides two distinct sites for chemical modification.

Future research in this area could explore:

Polymer Functionalization: The carboxylic acid group is an ideal handle for grafting the molecule onto polymer backbones or nanoparticles. This is a well-established strategy for the analogue 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid, which is used to functionalize titania nanoparticles to initiate RAFT polymerization from the particle surface. researchgate.net A similar approach with this compound could yield novel polymer-nanoparticle hybrids.

Oxidation-Sensitive Moieties: The thioether group is susceptible to oxidation, being converted to a polar sulfoxide (B87167) and then a sulfone. This hydrophobic-to-hydrophilic transition is the basis for oxidation-sensitive polymers used in drug delivery. nih.gov By synthesizing derivatives of this compound with varying steric and electronic environments around the sulfur atom, the sensitivity to reactive oxygen species (ROS) could be finely tuned.

Bioconjugation: The carboxylic acid can be activated to form amide bonds with biomolecules, such as peptides or proteins. This could lead to the development of novel bioconjugates where the thioether moiety provides a specific function, such as a metal-binding site or an oxidation-sensitive linker.

The table below outlines potential derivatives and their prospective research applications.

| Derivative Class | Potential Modification | Tailored Property | Potential Application |

| Polymeric Derivatives | Grafting onto polyethylene (B3416737) glycol (PEG) | Increased biocompatibility, tunable oxidation-sensitivity | Smart drug delivery systems, theranostics |

| Nanoparticle Conjugates | Attachment to metal oxide nanoparticles (e.g., TiO2, Fe3O4) | Surface-initiated polymerization, magnetic targeting | Advanced nanocomposites, targeted therapies |

| Bioactive Conjugates | Amide coupling with antimicrobial peptides | Enhanced target specificity, dual-action therapeutics | Novel antimicrobial agents |

| Fluorinated Analogues | Introduction of fluorine atoms on the butyl chain | Modified lipophilicity and metabolic stability | Probes for mechanistic studies, enhanced bioactivity |

Deeper Elucidation of Mechanistic Aspects in Polymerization and Biological Systems

A thorough understanding of the reaction mechanisms is crucial for optimizing processes and designing new applications. For this compound, mechanistic studies are largely unexplored but represent a significant area for future research.

In Polymerization: While most polymerization research has focused on the RAFT mechanism of its trithiocarbonate (B1256668) analogue, alfa-chemistry.com this compound itself could act as a chain transfer agent in other types of polymerization, albeit likely with different kinetics and control. Mechanistic studies would need to elucidate the kinetics of chain transfer, the stability of any radical intermediates, and the impact of the thioether group on the polymerization process. This would involve techniques like kinetic modeling, electron paramagnetic resonance (EPR) spectroscopy, and detailed analysis of the resulting polymer structures.

In Biological Systems: The thioether linkage is a key feature of the amino acid methionine and is involved in various biological processes. Research into thioether-containing polymers has shown that their oxidation by ROS, which are often upregulated in cancer cells, can trigger the release of encapsulated drugs. nih.gov Future mechanistic studies on this compound and its derivatives could use techniques like density functional theory (DFT) calculations to understand the oxidation process at a molecular level. nih.gov Additionally, investigating the interactions of these molecules with biological membranes and proteins would be essential to understand their biocompatibility and potential therapeutic or diagnostic functions. The antimicrobial activity of other propanoic acid derivatives against pathogens like Candida albicans, Escherichia coli, and Staphylococcus aureus suggests that this compound could also have such properties, warranting mechanistic investigation into its mode of action. organic-chemistry.orgnih.gov

Integration with Green Chemistry Principles for Sustainable Synthesis and Application

The principles of green chemistry are increasingly integral to modern chemical research, aiming to reduce environmental impact and improve safety. organic-chemistry.orgtcichemicals.com The lifecycle of this compound, from its synthesis to its final application, offers numerous opportunities for the integration of these principles.

Sustainable Synthesis: As mentioned previously, employing photocatalytic methods with visible light and green oxidants like O2 would be a key strategy. organic-chemistry.orgacs.org Designing syntheses in greener solvents (e.g., water, ethanol, or supercritical CO2) or under solvent-free conditions would further enhance the sustainability of its production.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. Palladium-catalyzed decarbonylative cross-coupling reactions are an example of a move towards higher atom economy. rsc.org

Biodegradability: For applications in medicine or the environment, designing derivatives that are biodegradable would be a crucial aspect of green chemistry. For example, incorporating ester linkages into polymer backbones containing this compound could render them susceptible to hydrolysis, preventing long-term environmental accumulation.

Renewable Feedstocks: A long-term goal would be to source the building blocks of this compound from renewable resources rather than petrochemicals. Propanoic acid can be produced through the metabolic engineering of microorganisms, offering a potential bio-based route to the core structure. nih.gov

Interdisciplinary Research Opportunities and Collaborations

The multifaceted nature of this compound and its potential derivatives makes it a prime candidate for interdisciplinary research, bridging chemistry, materials science, biology, and medicine.

Materials Science and Engineering: Collaborations with materials scientists would be essential for developing advanced materials. For example, thioether-functionalized polymers have been used for the efficient removal of heavy metal ions like mercury (Hg2+) from water, an application driven by the strong coordination between sulfur and the metal. researchgate.net Polymers incorporating this compound could be explored for similar environmental remediation applications.

Biomedical Engineering and Pharmacology: The oxidation-sensitive nature of the thioether group presents a significant opportunity in drug delivery. nih.gov Collaborations with biomedical engineers and pharmacologists could lead to the development of "smart" micelles or nanoparticles that release their therapeutic payload specifically in the high-ROS environment of a tumor, reducing side effects on healthy tissue.

Nanoscience and Nanotechnology: The ability to functionalize nanoparticles with this molecule opens up avenues in nanotechnology. researchgate.net This could involve creating novel sensors, diagnostic agents (theranostics), or catalysts where the nanoparticle provides a core structure and the organic molecule provides the active functionality.

Synthetic Biology: As the field of synthetic biology advances, collaborations could explore the enzymatic synthesis of this compound or its derivatives, potentially leading to more sustainable and highly selective production methods.

The table below summarizes the key research findings from related compounds that inform the future directions for this compound.

| Compound Class / Specific Molecule | Research Finding | Relevance to this compound | Reference(s) |

| 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | Efficient RAFT agent for synthesizing thermosensitive copolymers and functionalizing nanoparticles. | Provides a template for using the carboxylic acid group for polymerization and surface modification. | alfa-chemistry.comresearchgate.netnih.gov |

| Thioether-containing Polymers | Exhibit oxidation-sensitivity (hydrophobic-to-hydrophilic transition) in the presence of ROS. | Suggests potential application in ROS-responsive drug delivery systems. | nih.gov |

| Thioether-functionalized Porphyrin Polymers | High capacity and selectivity for capturing Hg2+ ions from aqueous solutions. | Indicates potential for environmental applications in heavy metal remediation. | researchgate.net |

| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Showed antimicrobial activity against various bacteria and fungi. | Suggests that biological activity, particularly antimicrobial effects, should be investigated. | organic-chemistry.org |

| General Carboxylic Acids | Can be converted to thioethers/thioesters via novel palladium-catalyzed or photocatalytic methods. | Outlines modern, efficient, and green synthetic strategies applicable to the target molecule. | rsc.orgorganic-chemistry.orgacs.org |

Q & A

Q. What synthetic methodologies are effective for introducing the butylsulfanyl group into propanoic acid derivatives?

The butylsulfanyl group can be introduced via nucleophilic substitution or thiol-ene chemistry. For example, thiol-containing reagents (e.g., butylthiol) may react with α,β-unsaturated esters under radical initiation, followed by hydrolysis to yield the carboxylic acid. X-ray crystallography (e.g., SHELXS97/SHELXL97 for structure refinement) and NMR can validate regioselectivity and purity .

Q. How can the structural and stereochemical properties of 2-(butylsulfanyl)propanoic acid be characterized?

Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, dihedral angles, and stereochemistry. Symmetry operations and refinement parameters (e.g., R-factors) should be reported. For dynamic analysis, temperature-dependent NMR or circular dichroism (CD) can resolve chiral centers .

Q. What experimental approaches are used to determine the dissociation constant (pKa) of this compound?

Potentiometric titration in aqueous or mixed solvents (e.g., water-DMSO) is standard. Compare results to structurally similar compounds, such as 2-(aryl)propanoic acids (pKa ~4.65–4.80), to assess electronic effects of the butylsulfanyl group .

Advanced Research Questions

Q. How does the butylsulfanyl moiety influence interactions with biological membranes or enzymes?

The hydrophobic butyl chain may enhance membrane permeability, while the sulfanyl group could participate in hydrogen bonding or redox interactions. Use fluorescence anisotropy or surface plasmon resonance (SPR) to study lipid bilayer integration. Molecular dynamics simulations can model interactions with membrane proteins .

Q. What computational strategies predict the reactivity of this compound in catalytic or enzymatic systems?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. QSAR models correlate substituent effects (e.g., alkyl chain length) with activity. Template-based synthesis planning tools (e.g., Pistachio/Bkms_metabolic) suggest feasible reaction pathways .

Q. How can impurities or degradation products of this compound be identified in pharmaceutical formulations?

Employ reversed-phase HPLC with UV/vis or MS detection. Compare retention times and fragmentation patterns to reference standards (e.g., EP impurities like 2-(4-ethylphenyl)propanoic acid). Accelerated stability studies (40°C/75% RH) reveal degradation pathways .

Q. What experimental designs resolve contradictions in reported bioactivity data for sulfanyl-containing propanoic acid derivatives?

Control variables such as stereochemistry (e.g., (2R) vs. (2S) configurations), solvent polarity, and assay conditions (e.g., cell vs. in vitro). Meta-analyses of existing data (e.g., PubChem BioAssay) can identify outliers or confounding factors .

Q. How does this compound compare to NSAID analogs (e.g., ibuprofen) in anti-inflammatory activity?

Conduct cyclooxygenase (COX-1/COX-2) inhibition assays. The sulfanyl group may alter binding kinetics compared to methylpropyl groups in ibuprofen. Use molecular docking to compare interactions with COX active sites .

Methodological Notes

- Data Validation : Cross-reference dissociation constants (pKa) with NIST Standard Reference Data and validate synthetic routes using IUCr crystallographic archives .

- Safety Protocols : Follow GHS classifications (e.g., acute toxicity Category 4) for handling sulfanyl derivatives, including PPE and fume hood use .

- Advanced Tools : Utilize PubChem’s reaction search for clustering studies or ion interaction analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.